molecular formula C9H8ClN3 B12952283 (2-Chloroquinoxalin-6-yl)methanamine

(2-Chloroquinoxalin-6-yl)methanamine

Cat. No.: B12952283
M. Wt: 193.63 g/mol
InChI Key: FDQOGZLTOQIBBK-UHFFFAOYSA-N
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Description

(2-Chloroquinoxalin-6-yl)methanamine is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound features a chlorine atom at the second position and a methanamine group at the sixth position of the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroquinoxalin-6-yl)methanamine typically involves the functionalization of quinoxaline derivatives. One common method is the nucleophilic substitution reaction where a suitable quinoxaline precursor is reacted with a chlorinating agent to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloroquinoxalin-6-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Chloroquinoxalin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methanamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloroquinoxalin-6-yl)methanamine is unique due to the presence of both the chlorine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(2-chloroquinoxalin-6-yl)methanamine

InChI

InChI=1S/C9H8ClN3/c10-9-5-12-8-3-6(4-11)1-2-7(8)13-9/h1-3,5H,4,11H2

InChI Key

FDQOGZLTOQIBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1CN)Cl

Origin of Product

United States

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